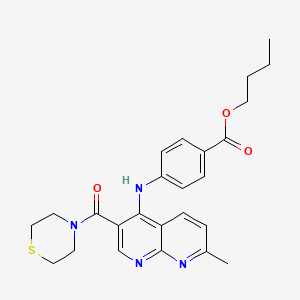
1,1-Dimethyl-3-(4-sulfamoylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1-Dimethyl-3-(4-sulfamoylphenyl)urea” is a chemical compound with the linear formula C11H17N3O3S . It has a molecular weight of 271.34 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1,1-Dimethyl-3-(4-sulfamoylphenyl)urea” is represented by the linear formula C11H17N3O3S .
Applications De Recherche Scientifique
Anticancer Activity
1,1-Dimethyl-3-(4-sulfamoylphenyl)urea has been investigated for its potential in treating cancer. A study synthesized ureas and sulfamides derived from 1-aminotetralins, including variants of this compound. These compounds were tested against human glioblastoma and prostate cancer cell lines. The results showed variable cytotoxic activity against these cell lines, indicating a potential role in anticancer treatments (Özgeriş et al., 2017).
Anticonvulsant Activity
A molecular docking study and evaluation of anticonvulsant activity for synthesized urea/thiourea derivatives, including those structurally related to 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, were conducted. These compounds were screened using models of convulsant activity. Certain derivatives demonstrated significant effectiveness as convulsion protective compounds, suggesting their potential in anticonvulsant therapy (Thakur et al., 2017).
Investigation of Hydrogen Bonding
Studies have explored the effects of hydrogen bonding on compounds like 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea. Investigations using NMR revealed insights into the interaction and rotational dynamics about the C−N bonds in urea and thiourea, which are relevant for understanding the structural and chemical properties of these compounds (Haushalter et al., 1996).
Cardiac Myosin Activation
Research into cardiac myosin ATPase activators led to the synthesis of urea derivatives, including those similar to 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea. These compounds were found to efficiently activate cardiac myosin in vitro and in vivo, suggesting their potential use in treating systolic heart failure (Manickam et al., 2018).
Herbicide Degradation
A study on the microbial degradation of substituted urea herbicides, including compounds structurally related to 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, examined their phytotoxicity and degradation rates. Different fungi showed varied tolerance and degradation rates for these herbicides, indicating the environmental implications of their use and degradation pathways (Murray et al., 1969).
Propriétés
IUPAC Name |
1,1-dimethyl-3-(4-sulfamoylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-12(2)9(13)11-7-3-5-8(6-4-7)16(10,14)15/h3-6H,1-2H3,(H,11,13)(H2,10,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDJXHGYZUZLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-(4-sulfamoylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

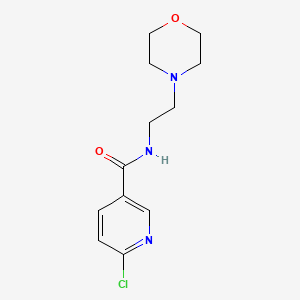
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2421257.png)
![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2421258.png)
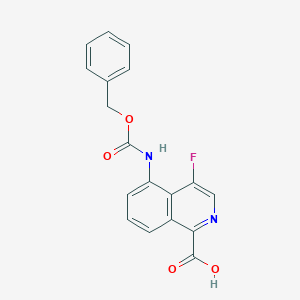
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2421261.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2421264.png)
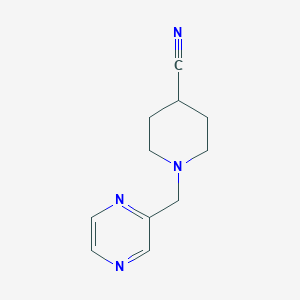
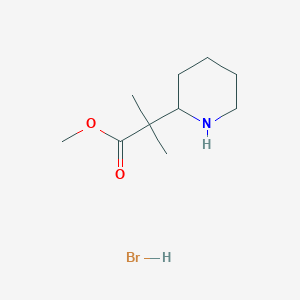
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2421269.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2421271.png)
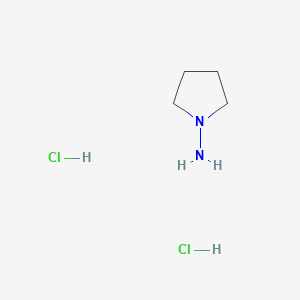
![3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2421273.png)

